Pirogalloli e derivati

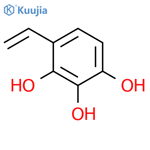

Pyrogallols and their derivatives are a class of trihydroxybenzenes with versatile applications across various fields due to their unique chemical structures and properties. These compounds exhibit strong reducing power, which makes them highly reactive in many chemical processes.

In the field of pharmaceuticals, pyrogallols and their derivatives are known for their antioxidant and anti-inflammatory activities. They are often used as intermediates in the synthesis of drugs with analgesic, antipyretic, and anti-inflammatory properties. Additionally, these compounds possess potential applications in anticancer therapy due to their ability to induce cell cycle arrest and apoptosis.

In organic chemistry, pyrogallols serve as versatile building blocks for synthesizing complex molecules through various reaction pathways such as coupling reactions, oxidation-reduction processes, and condensation reactions. Their hydroxyl groups can be selectively modified to introduce different functional groups, enabling the creation of a wide range of derivatives with tailored properties.

Furthermore, these compounds find applications in materials science, particularly in the preparation of nanomaterials and conductive polymers, where their unique electronic and structural characteristics play critical roles. Pyrogallols also exhibit interesting photophysical properties, making them valuable for use in photochemical processes and sensors.

Overall, pyrogallols and their derivatives represent a diverse and promising class of compounds with significant potential across multiple industries due to their multifunctional nature and broad applicability.

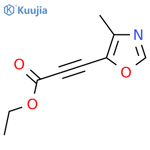

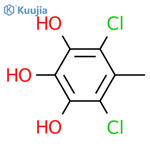

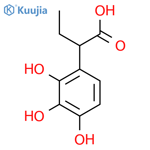

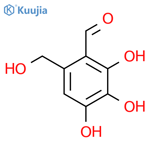

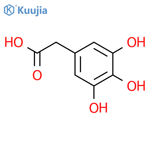

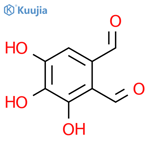

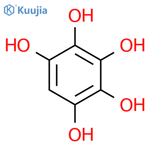

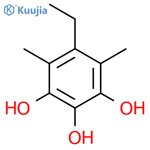

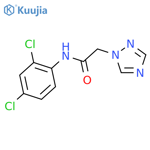

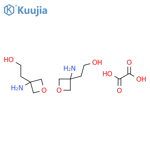

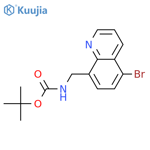

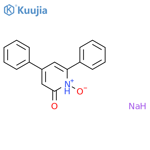

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

1,2,3-Benzenetriol, 4-ethenyl- | 186768-96-7 | C8H8O3 |

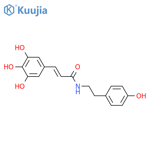

|

4-(2-Aminoethyl)phenol; N-(3,4,5-Trihydroxy-E-cinnamoyl) | 1801894-38-1 | C17H17NO5 |

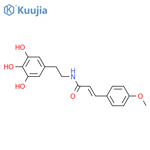

|

3,4,5-Trihydroxyphenethylamine; N-(4-Methoxy-E-cinnamoyl) | 1456794-35-6 | C18H19NO5 |

|

4,6-Dichloro-5-methyl-1,2,3-benzenetriol | 857005-45-9 | C7H6Cl2O3 |

|

2-(2,3,4-trihydroxyphenyl)butanoic acid | 2229085-98-5 | C10H12O5 |

|

Benzaldehyde,2,3,4-trihydroxy-6-(hydroxymethyl)- | 1403-56-1 | C8H8O5 |

|

Benzeneacetic acid,3,4,5-trihydroxy- | 29511-09-9 | C8H8O5 |

|

1,2-Benzenedicarboxaldehyde,3,4,5-trihydroxy- | 16790-41-3 | C8H6O5 |

|

benzene-1,2,3,4,5-pentol | 4270-96-6 | C6H6O5 |

|

Barnol | 2151-18-0 | C10H14O3 |

Letteratura correlata

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

Fornitori consigliati

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

Imibenconazole-debenzyl Cas No: 154221-27-9

Imibenconazole-debenzyl Cas No: 154221-27-9 -

-

-

-